Boc-Gly-OSu
Overview
Description
Boc-Gly-OSu, also known as tert-butyloxycarbonyl-glycine N-hydroxysuccinimide ester, is a chemical compound widely used in peptide synthesis. It is a derivative of glycine, where the amino group is protected by a tert-butyloxycarbonyl group, and the carboxyl group is activated by N-hydroxysuccinimide. This compound is particularly valuable in organic synthesis due to its ability to form stable amide bonds, making it an essential reagent in the preparation of peptides and other complex molecules .
Mechanism of Action
Target of Action
Boc-Gly-OSu, also known as Boc-glycine N-hydroxysuccinimide ester, is primarily used in peptide synthesis . It is a compound that plays a crucial role in the production of affinity resins, which are used for the purification of numerous therapeutic monoclonal antibodies .
Mode of Action
This compound interacts with its targets through a biocatalytic method. This process involves the production of novel affinity resins with an immobilized mutant form of protein A via a sortase A mediated reaction . The compound’s interaction with its targets results in changes that enhance the purification process of therapeutic monoclonal antibodies .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the production and purification of therapeutic monoclonal antibodies. The compound plays a role in the activation of the agarose Seplife 6FF matrix and the selection of different types of linkers with free amino groups . These processes affect the downstream effects of the compound, which include the production of novel affinity resins.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of the purification process of therapeutic monoclonal antibodies. By interacting with its targets and affecting relevant biochemical pathways, this compound facilitates the production of novel affinity resins, which are crucial for the purification of these antibodies .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Boc deprotection stage requires the presence of an aqueous solution of trifluoroacetic acid, which can negatively affect the matrix characteristics under certain experimental conditions . Therefore, careful consideration of the action environment is necessary when using this compound.
Biochemical Analysis
Biochemical Properties
Boc-Gly-OSu plays a significant role in biochemical reactions. It is primarily used in peptide synthesis . The compound interacts with various biomolecules, including enzymes and proteins, through the formation of stable amide bonds . These interactions are crucial for the production of a wide array of compounds.
Cellular Effects
The effects of this compound on cells and cellular processes are largely dependent on the specific compounds it helps synthesize. For instance, when used in the synthesis of certain drug-polymer conjugates, it can contribute to the therapeutic efficacy of solid tumor treatment .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of stable amide bonds with other biomolecules . This ability to form amide bonds is a key aspect of its mechanism of action, enabling it to participate in the synthesis of a wide variety of compounds.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, in the synthesis of certain compounds, the reaction of this compound needs to be monitored for a specific duration to ensure the desired outcome .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Gly-OSu typically involves the reaction of Boc-glycine with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography to obtain this compound in high purity .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Boc-Gly-OSu primarily undergoes substitution reactions, where the N-hydroxysuccinimide ester group is replaced by nucleophiles such as amines. This reaction is commonly used in peptide synthesis to form amide bonds. The compound is also stable under various conditions, making it suitable for use in different chemical environments .
Common Reagents and Conditions:
Nucleophiles: Amines, including primary and secondary amines.
Solvents: Dichloromethane, dimethylformamide.
Catalysts: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).
Major Products: The primary product formed from the reaction of this compound with amines is the corresponding Boc-protected peptide or amide. This product retains the Boc protecting group, which can be removed under acidic conditions to yield the free amine .
Scientific Research Applications
Boc-Gly-OSu is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:
Peptide Synthesis: this compound is a crucial reagent in the solid-phase synthesis of peptides, allowing for the sequential addition of amino acids to form complex peptide chains.
Drug Development: The compound is used in the synthesis of peptide-based drugs and therapeutic agents, facilitating the creation of molecules with specific biological activities.
Material Science: The compound is used in the functionalization of surfaces and materials with peptides, enhancing their properties for various industrial applications.
Comparison with Similar Compounds
Boc-Gly-OSu can be compared with other similar compounds used in peptide synthesis, such as:
Boc-Pro-OSu: Similar to this compound, but with proline instead of glycine, used for the synthesis of proline-containing peptides.
Boc-Ala-OSu: Contains alanine instead of glycine, used for the synthesis of alanine-containing peptides.
Uniqueness: this compound is unique due to its high reactivity and stability, making it an ideal reagent for the efficient synthesis of peptides. Its ability to form stable amide bonds under mild conditions sets it apart from other similar compounds .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O6/c1-11(2,3)18-10(17)12-6-9(16)19-13-7(14)4-5-8(13)15/h4-6H2,1-3H3,(H,12,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCWRJYVPJJTMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40187541 | |
Record name | tert-Butyl (2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxoethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40187541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3392-07-2 | |
Record name | N-(tert-Butyloxycarbonyl)glycine N-hydroxysuccinimide ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3392-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Boc-glycine hydroxysuccinimide ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003392072 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3392-07-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164050 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | tert-Butyl (2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxoethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40187541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl [2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.210 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-BOC-GLYCINE HYDROXYSUCCINIMIDE ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMV2A4V5KA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Boc-Gly-OSu advantageous for peptide synthesis compared to other glycine derivatives?
A1: this compound stands out due to its role in solid-phase peptide synthesis. The succinimidyl ester (OSu) group acts as a leaving group, facilitating the efficient coupling of the protected glycine (Boc-Gly) to a growing peptide chain attached to a solid support. This method allows for easy purification after each coupling step, which is crucial for obtaining high-purity peptides. [, , ]
Q2: Are there specific amino acid sequences where this compound has proven particularly useful in peptide synthesis?
A2: While this compound can be used in synthesizing various peptides, the provided research highlights its application in creating sequences containing challenging residues like α,β-Dehydroamino acids. [] These dehydroamino acids can be prone to side reactions, but using activated esters like this compound enables controlled coupling and improves yields. For example, one study successfully utilized this compound to synthesize tetrapeptides containing Dehydrophenylalanine (ΔPhe) and Dehydroalanine (ΔAla). []
Q3: Beyond peptide synthesis, are there other applications where this compound plays a significant role?
A3: this compound has shown promise in advancing quantitative proteomics. [] One study demonstrated its utility in the "TAG-TMTpro" approach, where introducing Boc-Gly (or Boc-Ala) to peptides before TMTpro labeling significantly expanded the multiplexing capacity of TMTpro, a technique used for analyzing multiple samples simultaneously. This method holds potential for high-throughput proteomic studies, allowing researchers to analyze more samples in a single run. []
Q4: Are there any documented challenges or limitations associated with using this compound in peptide synthesis or other applications?
A4: While this compound is a valuable reagent, it's essential to be aware of potential challenges. One study highlighted the risk of racemization when using certain coupling methods, like mixed anhydride (MA), with Dehydroalanine (ΔAla) containing peptides. [] This side reaction can impact the desired stereochemistry of the synthesized peptide. Researchers should carefully consider the coupling method and the specific amino acids involved to minimize unwanted side reactions and ensure successful peptide synthesis.
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